1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide - 1171654-36-6

1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide

Catalog Number: EVT-2788582
CAS Number: 1171654-36-6
Molecular Formula: C14H17N3O3S
Molecular Weight: 307.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Factor Xa Inhibition: []
  • Cannabinoid Receptor Antagonism: [, , , , ]
  • Glycine Transporter 1 Inhibition: []
Applications
  • Blood Coagulation Inhibitors: [, ]
  • Cannabinoid Receptor Antagonists: [, , , , ]
  • Glycine Transporter 1 Inhibitors: []
  • Anticancer Agents: [, , , , ]
  • Antimicrobial Agents: [, , ]
  • Antifungal Agents: []
  • Insecticidal Agents: [, ]

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (FXa) [, ]. Extensive research has been conducted on its metabolic disposition, revealing several metabolites formed through unique pathways [, ]. These include an aldehyde, carboxylic acid, benzyl alcohol, glutamate conjugates, acyl glucuronide, carbamyl glucuronide, phenol, glutathione adducts, a sulfamate conjugate, oxime isomers, and an amide []. Notably, DPC423 demonstrates species-dependent metabolic profiles []. For instance, reactive intermediates like an epoxide and potentially a nitrile oxide were identified in rats, leading to the formation of unusual glutathione adducts []. Additionally, a unique glutamate conjugate, formed by transferring glutamate from endogenous glutathione to DPC423's benzylamine moiety, highlights the role of gamma-glutamyltranspeptidase in benzylamine biotransformation [].

[13CD2]DPC 602

Compound Description: [13CD2]DPC 602 is a deuterated analog of DPC 602, another structurally related compound to DPC423. This compound was specifically designed and utilized in metabolic studies to investigate the mechanism of formation of a unique glutathione adduct observed during the metabolism of DPC423 and its analogs []. The incorporation of deuterium isotopes allowed researchers to track specific metabolic transformations and identify reactive intermediates.

SX 737

Compound Description: SX 737, similar to DPC423 and [13CD2]DPC 602, is an analog of DPC 423. This compound, though not extensively described in the abstracts, was also found to form a unique glutathione adduct structurally identical to those observed from DPC423 and [13CD2]DPC 602 []. This finding further supports the significance of the benzylamine moiety as a potential metabolic soft spot in this class of compounds.

Teneligliptin

Compound Description: Teneligliptin (I) is a drug approved in Japan for the treatment of Type 2 Diabetes (T2D). It incorporates a 1,3,5-substituted pyrazole moiety in its structure []. The demand for Teneligliptin has driven the exploration of new, cost-effective synthetic routes for its large-scale production [].

1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine

Compound Description: 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine (6) is a crucial intermediate in the synthesis of Teneligliptin []. Previous synthesis methods for this compound presented challenges, such as unstable starting materials, the use of expensive catalysts, commercially unavailable reactants, or the formation of impurities due to protecting group strategies []. The development of a new synthetic route for this compound aimed to address these limitations and facilitate a more efficient and cost-effective production of Teneligliptin [].

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: 3,5-AB-CHMFUPPYCA is a 'research chemical' that was initially misidentified as AZ-037, highlighting the importance of accurate characterization in this field []. The presence of the pyrazole core in its structure suggests a bioisosteric replacement of the indazole ring frequently found in synthetic cannabinoids []. Distinguishing this compound from its regioisomer, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA), is crucial for understanding its specific pharmacological effects []. Notably, during the synthesis of 3,5-AB-CHMFUPPYCA, a chlorine-containing by-product, N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, was observed, emphasizing the need for careful purification and characterization in synthetic chemistry [].

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of 3,5-AB-CHMFUPPYCA, differing in the position of the carboxamide and 4-fluorophenyl substituents on the pyrazole ring []. Synthesized through a distinct route from its isomer, 5,3-AB-CHMFUPPYCA highlights the potential for structural diversity and varying pharmacological activities even within closely related compounds [].

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor [, , ]. It exhibits inverse agonist activity, producing the opposite effect of CB1 agonists []. This activity is attributed to its interaction with the lysine residue K3.28(192) in the CB1 binding site []. Replacing the pyrazole 5-aryl group with a 2-thienyl moiety, substituted with an alkynyl unit, led to the discovery of a new class of potent and selective CB1 antagonists []. These compounds, like compound 18, displayed significant weight loss in diet-induced obese mice, further validating this bioisosteric replacement [].

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR is a structural analog of SR141716A, designed to investigate the role of hydrogen bonding at the C3 position of SR141716A in its interaction with the CB1 receptor []. Unlike SR141716A, VCHSR lacks hydrogen bonding potential at the C3 position and acts as a neutral antagonist at the CB1 receptor []. This finding confirms the significance of hydrogen bonding at the C3 position for the inverse agonism observed with SR141716A.

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: SR144528 is a high-affinity CB2 antagonist with potential therapeutic applications []. Its interaction with the CB2 receptor is characterized by crucial hydrogen bonding and aromatic stacking interactions []. Notably, the amide functional group of SR144528 plays a critical role in its binding affinity and efficacy []. Additionally, aromatic stacking interactions within the transmembrane helix 5/6 aromatic cluster of CB2 are essential for its activity []. Modifications increasing the positive electrostatic potential near the fenchyl and aromatic rings resulted in compounds with enhanced efficacy []. This suggests that the negatively charged amino acid D275 in the EC-3 loop of CB2 might be the primary interaction site for SR144528 and its analogs [].

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide (Compound 4)

Compound Description: This compound is a peripherally restricted CB1R antagonist, developed through extensive synthetic modification and optimization of a lead compound (compound 3) []. The incorporation of a sulfonamide moiety not only enhanced the CB1R activity but also increased its topological polar surface area (tPSA), a crucial factor in determining blood-brain barrier permeability []. This modification led to a tPSA value exceeding 90 Å(2), a threshold associated with a low probability of crossing the blood-brain barrier, thus restricting the compound's action to the periphery []. Besides demonstrating significant weight loss efficacy in diet-induced obese mice, Compound 4 exhibited a clean off-target profile, making it a promising candidate for treating obesity and metabolic syndrome [].

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound is identified as a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist []. It exhibits structural similarities to rimonabant (SR141716A), a known CB1R antagonist, but with higher binding affinity and lower lipophilicity []. This profile suggests that it might have a reduced risk of central nervous system side effects compared to rimonabant, which was withdrawn from the market due to psychiatric adverse effects [].

Properties

CAS Number

1171654-36-6

Product Name

1-ethyl-3-methyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide

IUPAC Name

2-ethyl-5-methyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37

InChI

InChI=1S/C14H17N3O3S/c1-4-17-12(9-10(2)16-17)14(18)15-11-7-5-6-8-13(11)21(3,19)20/h5-9H,4H2,1-3H3,(H,15,18)

InChI Key

KJMRRJITDAPTOC-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=CC=CC=C2S(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.